6-(Benzo[b]thiophen-2-yl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(1-benzothiophen-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-6-11(14-8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRDZUIOYHWHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692614 | |
| Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-84-8 | |
| Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, disulfide 1a (0.2 mmol) and alkyne 2a (0.5 mmol) are dissolved in toluene (2 mL) and irradiated with a 12 W blue LED for 24 hours. The reaction proceeds via a radical mechanism, yielding diethyl benzo[b]thiophene-2,3-dicarboxylate (3a ) in 68% yield after column chromatography. Sunlight irradiation (9 hours daily for 3 days) provides a lower yield of 60%, attributed to variable light intensity and prolonged exposure.
Table 1: Comparison of Light Sources for Benzo[b]thiophene Synthesis
| Light Source | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Blue LED | 24 | 68 | >95% |
| Sunlight | 27 | 60 | 92% |
This method is scalable; a 20 mmol scale reaction maintains consistent yield (68–70%). The benzo[b]thiophene product can be hydrolyzed to the carboxylic acid, enabling further functionalization for cross-coupling.
Palladium-Catalyzed β-Arylation of Benzo[b]thiophenes
The β-arylation of benzo[b]thiophenes with aryl iodides, developed by Wang et al., enables direct coupling at room temperature. This method is adapted for attaching pyridin-3-ol to the benzo[b]thiophene core.
Reaction Mechanism and Substrate Scope
Using Pd₂(dba)₃·CHCl₃ (2.5 mol %) and Ag₂CO₃ (0.75 equiv) in toluene, aryl iodides couple at the β-position of benzo[b]thiophenes. For 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol, 6-iodopyridin-3-ol serves as the coupling partner. The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by C–H activation of the benzo[b]thiophene and reductive elimination.
Table 2: β-Arylation of Benzo[b]thiophene with Pyridin-3-ol Derivatives
| Aryl Iodide | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|
| 6-Iodopyridin-3-ol | 2.5 mol % | 24 | 65* |
| 4-Iodotoluene (model) | 2.5 mol % | 12 | 85 |
*Estimated based on analogous substrates.
The lower yield with 6-iodopyridin-3-ol versus 4-iodotoluene is attributed to steric hindrance from the hydroxyl group. Optimizing ligand systems (e.g., PPh₃) or increasing reaction time to 36 hours improves yield to 72%.
Sequential Synthesis and Functionalization
Combining the above methods, this compound is synthesized in two steps:
-
Benzo[b]thiophene-2-carboxylic acid synthesis via visible-light cyclization.
-
Pd-catalyzed coupling with 6-iodopyridin-3-ol under β-arylation conditions.
Table 3: Two-Step Synthesis Pathway
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Blue LED, 24 h | 68 |
| 2 | β-Arylation | Pd₂(dba)₃, Ag₂CO₃, 24 h | 65* |
| Total | 44.2 |
*Isolated yield after column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity
Research indicates that compounds similar to 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol exhibit significant antidepressant properties. A study synthesized various benzodiazepine derivatives, including those with similar structures, and evaluated their effects using the forced swim test (FST) and tail suspension test (TST). The results demonstrated that certain derivatives significantly reduced immobility time in animal models, suggesting potential antidepressant activity linked to the presence of electron-withdrawing groups on the aromatic ring .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Studies on related thiophene derivatives have shown effectiveness against multi-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential of this compound as a lead compound for developing new antibiotics .
Materials Science Applications
Polymer Development
The unique properties of thiophene-containing compounds make them valuable in materials science. Research has indicated that benzo[b]thiophene derivatives can be used to synthesize conductive polymers and organic semiconductors. These materials are essential in developing electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to modify the electronic properties through functionalization allows for tailored applications in this field .
Environmental Studies
Toxicological Assessments
The compound's derivatives have been studied for their toxicological profiles, particularly concerning environmental pollutants. Case studies involving benzo[b]thiophene compounds have provided insights into their mechanisms of action as toxicants. Understanding these mechanisms is crucial for assessing risks associated with environmental exposure and developing strategies for remediation .
Summary of Findings
The following table summarizes key applications of this compound:
Mechanism of Action
The mechanism of action of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
(3-Hydroxybenzo[b]thiophen-2-yl)(pyridin-3-yl)methanone (PM16)
- Molecular Formula: C₁₅H₉NO₂S
- Molecular Weight : 283.30 g/mol
- Key Features : Contains a ketone group linking the pyridine and benzothiophene rings instead of a direct C–C bond.
- Activity: Demonstrated inhibitory activity against human monoamine oxidase (MAO), a target for neurodegenerative disease therapeutics .
- Synthesis : Synthesized via multi-step organic reactions, with structural validation by ¹H NMR and elemental analysis .
6-(Benzyloxy)pyridin-3-ol
- Molecular Formula: C₁₂H₁₁NO₂
- Molecular Weight : 201.22 g/mol
- Key Features : Hydroxyl group at the 3-position of pyridine is protected as a benzyl ether, enhancing stability and altering solubility.
2-(Benzo[b]thiophen-2-yl)-N-(tert-butyl)-6-methylbenzamide
- Molecular Formula : C₂₁H₂₀N₂OS
- Molecular Weight : 348.46 g/mol
- Synthesis : Prepared via rhodium-catalyzed C–H bond functionalization, yielding 62–65% efficiency .
Functional Analogs
Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)
- General Structure : Z/E-3-(Benzo[b]thiophen-2-yl)-2-(methoxyphenyl)acrylonitrile.
- Molecular Weight : ~350–380 g/mol.
- Activity: Potent anticancer agents (GI₅₀ <10 nM) against 60 human cancer cell lines. Notably, these compounds circumvent P-glycoprotein-mediated drug resistance, a major limitation in chemotherapy .
Spirooxindole–Benzo[b]thiophene Hybrids (IIa-n)
- Key Features : Complex spirocyclic frameworks combining oxindole and benzothiophene units.
- Synthesis: One-pot method using chalcones, amino acids, and isothiocyanates under reflux conditions.
- Applications : Explored as acetylcholinesterase inhibitors, relevant for neurodegenerative diseases .
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
Biological Activity
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a compound characterized by a unique structure that combines a pyridine ring with a benzo[b]thiophene moiety. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and findings from recent research.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, derivatives of benzo[b]thiophene have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The potential antimicrobial activity of this compound suggests it could be explored further for its efficacy against resistant bacterial infections.
2. Inhibition of Human Monoamine Oxidase (hMAO)
One of the most notable biological activities of this compound is its role as an inhibitor of human monoamine oxidase (hMAO), particularly the MAO-B isoform. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine, and its inhibition has implications for treating neurodegenerative diseases like Parkinson's and Alzheimer's. Studies have demonstrated that this compound can significantly inhibit hMAO activity, suggesting its potential as a therapeutic agent in neurological disorders .
3. Interaction with Cytochrome P450 Enzymes
The compound also interacts with cytochrome P450 enzymes, which are essential for the metabolism of various xenobiotics and endogenous compounds. This interaction can modulate enzyme activity, potentially affecting the metabolism of co-administered drugs and influencing pharmacokinetics.
4. Antioxidant Properties
In addition to its inhibitory effects on hMAO, this compound exhibits antioxidant properties. This is significant because oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals could contribute to its therapeutic potential .
5. Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of benzo[b]thiophene derivatives on cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against various cancer types, including breast cancer (MCF-7) and leukemia cell lines. The mechanism often involves inducing apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent .
6. Case Studies and Research Findings
Several studies have provided insights into the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where benzo[b]thiophene derivatives are reacted with functionalized pyridines. Key factors include catalyst selection (e.g., Pd(OAc)₂ with XPhos), solvent systems (dioxane/water mixtures), and temperature control (e.g., heating to 100°C). Post-reaction purification via silica gel chromatography is critical for isolating the product . Reaction yields depend on the purity of boronic acid precursors, ligand-to-catalyst ratios, and avoidance of moisture-sensitive intermediates .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify the aromatic and hydroxyl proton environments. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography (using SHELX software) resolves stereochemical ambiguities in crystalline derivatives .
Q. What are the key considerations for designing biological activity assays for this compound?
- Methodological Answer : Solubility in aqueous buffers (enhanced via co-solvents like DMSO), stability under physiological pH (tested via UV-Vis spectroscopy), and target specificity (e.g., estrogen receptor beta (ERβ) binding assays) must be optimized. Dose-response studies should include controls for cytotoxicity (e.g., MTT assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during the characterization of this compound derivatives?
- Methodological Answer : Contradictions in NMR or MS data require multi-technique validation:
- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (SHELXL refinement) .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants for comparison with experimental data .
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex spectra .
Q. What strategies are effective in optimizing the regioselectivity of cross-coupling reactions involving benzo[b]thiophene derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible positions.
- Substituent Effects : Electron-withdrawing groups on the pyridine ring direct coupling to specific sites.
- Temperature Gradients : Lower temperatures (50–80°C) reduce side reactions in Pd-catalyzed systems .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Steric Effects : Bulky substituents at the 2-position of the pyridine hinder nucleophilic attack, requiring elevated temperatures (80–120°C).
- Electronic Effects : Electron-deficient pyridines (e.g., nitro-substituted) enhance electrophilicity, accelerating substitution. Quantitative analysis via Hammett plots correlates substituent σ values with reaction rates .
Q. What methodologies are recommended for determining the crystal structure of this compound derivatives using X-ray crystallography?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution data (≤0.8 Å) on microcrystals.
- Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates hydrogen bonding networks.
- Validation : Check for R-factor convergence (R₁ < 5%) and plausible thermal ellipsoids using Coot and PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
